Fosinopril Acyl-β-D-Glucuronide Fosinopril Acyl-β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207836
InChI:
SMILES:
Molecular Formula: C₃₆H₅₄NO₁₃P
Molecular Weight: 739.79

Fosinopril Acyl-β-D-Glucuronide

CAS No.:

Cat. No.: VC0207836

Molecular Formula: C₃₆H₅₄NO₁₃P

Molecular Weight: 739.79

* For research use only. Not for human or veterinary use.

Fosinopril Acyl-β-D-Glucuronide -

Specification

Molecular Formula C₃₆H₅₄NO₁₃P
Molecular Weight 739.79

Introduction

Metabolic Pathways and Enzymatic Formation

Biosynthesis and Enzymatic Processes

Fosinopril Acyl-β-D-Glucuronide is formed through glucuronidation, a detoxification reaction catalyzed by UGTs. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the carboxyl group of fosinoprilat, yielding the acyl-β-D-glucuronide conjugate . The reaction is reversible, with potential for acyl migration (intramolecular rearrangement) under physiological conditions, though the extent of this for fosinopril’s metabolite remains understudied .

Role in Fosinopril’s Pharmacokinetics

Fosinopril’s dual elimination via renal and hepatic pathways ensures minimal accumulation in renal impairment. Approximately 20–30% of the drug is metabolized to the glucuronide conjugate, which lacks ACE inhibitory activity but contributes to its excretion. The glucuronide’s formation is critical for reducing systemic exposure and preventing toxicity associated with prolonged retention of the active metabolite .

Pharmacokinetic Profile

ParameterValueSource
Protein Binding≥95% (comparative)
Volume of DistributionLow
Terminal Half-Life~12 hours (comparative)
Clearance (IV)26–39 mL/min (excluded)

Note: Direct data for Fosinopril Acyl-β-D-Glucuronide is sparse; values are extrapolated from structurally similar acyl glucuronides.

Renal and Hepatic Elimination

The glucuronide is primarily excreted via the kidneys, with reduced clearance in renal impairment leading to elevated plasma concentrations . Hepatic glucuronidation serves as a compensatory pathway in renal dysfunction, though the efficiency of this backup mechanism varies between individuals .

Biological Activity and Pharmacological Relevance

Impact on Drug-Drug Interactions

Synthesis and Analytical Methods

Synthetic Approaches

Fosinopril Acyl-β-D-Glucuronide is synthesized via:

  • Chemical Glucuronidation: Esterification of fosinoprilat with glucuronic acid derivatives under controlled pH and temperature .

  • Enzymatic Methods: Incubation with human liver microsomes or recombinant UGTs to mimic in vivo glucuronidation.

Analytical Techniques

MethodApplicationSensitivity
LC-MS/MSQuantification in plasmang/mL range
UHPLC-Q-TOF-MSMetabolite profilingHigh-resolution
Capillary ElectrophoresisIsomer resolution25 ng/mL detection

Adapted from methodologies for structurally similar glucuronides .

Reactivity, Stability, and Toxicological Considerations

Acyl Migration and Protein Binding

Acyl glucuronides, including Fosinopril’s metabolite, may undergo intramolecular rearrangement (acyl migration), generating reactive intermediates that covalently bind to proteins like albumin or UGTs . This reactivity is influenced by:

  • pH: Alkaline conditions accelerate hydrolysis and rearrangement.

  • Temperature: Degradation increases at elevated temperatures.

Toxicological Implications

While acyl glucuronides are associated with idiosyncratic toxicity (e.g., hepatotoxicity in NSAIDs), fosinopril’s metabolite shows lower reactivity compared to gemfibrozil or ketoprofen glucuronides . Limited evidence links it to adverse effects, though long-term studies are needed .

Comparative Analysis with Other Acyl Glucuronides

Structural and Functional Differences

CompoundMolecular WeightReactivityToxicity Profile
Fosinopril Glucuronide739.79 g/molModerateLow risk
Gemfibrozil Glucuronide449.43 g/molHighHepatotoxicity
Ketoprofen Glucuronide282.28 g/molModerateHypersensitivity

Data synthesized from comparative studies on acyl glucuronide reactivity .

Clinical Implications and Research Applications

Dosing Adjustments in Renal Impairment

Renal dysfunction increases glucuronide accumulation, necessitating dose modifications to avoid toxicity. Fosinopril’s dual elimination pathways mitigate this risk compared to renally excreted ACE inhibitors like enalapril .

Research Applications

  • Toxicology: Studying protein adduct formation to predict idiosyncratic reactions.

  • Pharmacokinetics: Modeling enterohepatic recirculation and renal clearance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator